N4-Methyl Sulfadoxine

Lipophilicity Chromatography Physicochemical Properties

Procure N4-Methyl Sulfadoxine (CAS 1346603-39-1) as a certified reference material (CRM) for pharmaceutical QC. Its unique N4-methyl substitution increases lipophilicity (LogP 1.3 vs. 0.7 for sulfadoxine), enabling precise chromatographic resolution of Sulfadoxine Impurity 6. Supplied with full COA and analytical data (HPLC, NMR, MS) to meet ICH Q3A requirements for method validation and ANDA submissions. Do not substitute with generic sulfadoxine or N4-acetylsulfadoxine.

Molecular Formula C13H16N4O4S
Molecular Weight 324.36 g/mol
Cat. No. B13441123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Methyl Sulfadoxine
Molecular FormulaC13H16N4O4S
Molecular Weight324.36 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC=N2)OC)OC
InChIInChI=1S/C13H16N4O4S/c1-14-9-4-6-10(7-5-9)22(18,19)17-12-11(20-2)13(21-3)16-8-15-12/h4-8,14H,1-3H3,(H,15,16,17)
InChIKeyOTCLFKJHHXFXLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Methyl Sulfadoxine: A Critical Reference Standard for Sulfadoxine Impurity Profiling and Analytical Method Validation


N4-Methyl Sulfadoxine (CAS 1346603-39-1), chemically designated as N-(5,6-dimethoxypyrimidin-4-yl)-4-(methylamino)benzenesulfonamide, is a synthetic sulfonamide derivative and a key certified reference material (CRM). It is primarily utilized as Sulfadoxine Impurity 6 in pharmaceutical quality control . The compound is a structural analog of the antimalarial drug sulfadoxine, differentiated by the substitution of a methyl group at the N4-position of the sulfonamide moiety [1], which confers distinct physicochemical properties critical for analytical applications.

Why Generic Sulfadoxine or N4-Acetylsulfadoxine Cannot Replace N4-Methyl Sulfadoxine in Critical Analytical and R&D Workflows


Direct substitution of N4-Methyl Sulfadoxine with generic sulfadoxine, N4-acetylsulfadoxine, or other in-class sulfonamides is scientifically invalid for key applications. The introduction of the N4-methyl group substantially increases the compound's lipophilicity (LogP 1.3) relative to sulfadoxine (LogP 0.7) and its major metabolite N4-acetylsulfadoxine (LogP 0.5), directly impacting chromatographic retention time, solubility, and spectral properties [1][2]. Furthermore, as a certified reference material (CRM) specifically characterized and supplied with comprehensive analytical data (e.g., HPLC purity, NMR, MS), it is the only form that meets the strict regulatory requirements for impurity profiling, method validation, and Abbreviated New Drug Application (ANDA) submissions under ICH guidelines [3][4].

Quantifiable Differentiation of N4-Methyl Sulfadoxine: A Comparative Data Guide for Scientific and Procurement Decisions


Significantly Increased Lipophilicity vs. Parent Drug and Primary Metabolite

N4-Methyl Sulfadoxine exhibits a substantially higher lipophilicity compared to its parent compound, sulfadoxine, and its primary N4-acetylated metabolite. This is quantified by its computed LogP value of 1.3 , which is notably higher than the XLogP3 values for sulfadoxine (0.7) [1] and N4-acetylsulfadoxine (0.5) [2]. This difference directly influences chromatographic behavior and distribution characteristics.

Lipophilicity Chromatography Physicochemical Properties

Certified Reference Material (CRM) Purity and Characterization for Regulatory Compliance

N4-Methyl Sulfadoxine is supplied as a high-purity certified reference material (CRM), typically ≥95% purity by HPLC, and is provided with a comprehensive Certificate of Analysis (COA) including NMR and MS data . This is in contrast to generic research-grade sulfadoxine, which may have variable purity and lacks the detailed characterization required for regulatory applications [1]. The use of such a CRM is mandated by ICH Q3A(R2) guidelines for the accurate identification and quantification of impurities in new drug substances [2].

Reference Standard Quality Control Regulatory Compliance

Defined Role as a Specific Process Impurity (Impurity 6) in Sulfadoxine Manufacturing

N4-Methyl Sulfadoxine is formally designated as 'Sulfadoxine Impurity 6,' a known process-related impurity arising from the synthesis of sulfadoxine active pharmaceutical ingredient (API) [1]. Regulatory frameworks require this specific impurity to be monitored and controlled, as it is distinct from other known impurities like Sulfamethoxypyridazine or Sulfadoxine-N-oxide . Its presence and levels are directly assessed during stability studies and batch release testing [2].

Impurity Profiling Process Chemistry Quality by Design (QbD)

Structural Modification of the N4 Position Modulates Potential Off-Target Binding and Activity Profile

The N4-position of the sulfonamide pharmacophore is a key site for modulating biological activity and target selectivity [1]. N4-methylation of sulfadoxine introduces a modest structural change that can alter its interaction with primary (e.g., dihydropteroate synthase, DHPS) and secondary targets (e.g., carbonic anhydrase) compared to the parent compound [2]. While direct, quantitative activity data for N4-Methyl Sulfadoxine is limited, class-level SAR indicates that N4-substitution generally reduces antibacterial potency but can create a distinct interaction profile useful for selectivity studies or as a negative control.

Structure-Activity Relationship (SAR) In Silico Modeling Target Engagement

Validated Application Scenarios for N4-Methyl Sulfadoxine Based on Quantitative Differentiation


Analytical Method Development and Validation for Sulfadoxine API

The distinct lipophilicity (LogP 1.3 vs. 0.7 for sulfadoxine) and CRM status of N4-Methyl Sulfadoxine make it an indispensable reference standard for developing and validating robust, stability-indicating HPLC or UPLC methods [1]. It ensures accurate resolution and quantification of this specific process impurity in the presence of the main API and other related substances, directly supporting ANDA submissions and routine QC testing [2].

Impurity Profiling and Quality Control in Pharmaceutical Manufacturing

As 'Sulfadoxine Impurity 6,' N4-Methyl Sulfadoxine is a critical analyte in the impurity profile of sulfadoxine drug substance and finished pharmaceutical products [1]. Its procurement as a fully characterized CRM (≥95% purity, COA) is mandatory for meeting ICH Q3A requirements for the identification, reporting, and control of organic impurities in new drug substances [2][3].

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies

While N4-acetylsulfadoxine is the primary metabolite, N4-Methyl Sulfadoxine's distinct physicochemical profile (LogP 1.3) and structural similarity to the parent drug make it a useful probe compound in DMPK studies [1]. It can be used to investigate the impact of minor N4 modifications on solubility, permeability, and protein binding, providing context for the behavior of the parent drug and other N4-substituted analogs [4].

In Silico Modeling and Structure-Activity Relationship (SAR) Studies

The N4-methyl substitution provides a specific, small structural perturbation on the sulfadoxine scaffold, making N4-Methyl Sulfadoxine a valuable tool for computational chemistry and SAR investigations [1]. It can be used as a comparator ligand in molecular docking studies to understand the binding requirements of the sulfadoxine target (e.g., dihydropteroate synthase) or to train machine learning models predicting the properties of sulfonamide derivatives [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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